Cas no 1220039-72-4 (2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride)

2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride
- SB31942
- 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)-ethylamine hydrochloride
- 2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride
- 2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride, AldrichCPR
- 2,2,2-TRIFLUORO-1-[4-(TRIFLUOROMETHYL)PHENYL]ETHANAMINE HYDROCHLORIDE
- SCHEMBL25244098
- 2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylaminehydrochloride
- 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride
- 2,2,2-TRIFLUORO-1-(4-TRIFLUOROMETHYLPHENYL)ETHYLAMINE HYDROCHLORIDE
- (S)-2,2,2-trifluoro-1-(4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride
- 1220039-72-4
- C9H8ClF6N
- 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride
- MFCD15474848
- G73536
- (R)-2,2,2-trifluoro-1-(4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride
- 2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride
- CS-0145667
- SB32339
- AKOS025214126
- SB36678
-
- MDL: MFCD15474848
- インチ: 1S/C9H7F6N.ClH/c10-8(11,12)6-3-1-5(2-4-6)7(16)9(13,14)15;/h1-4,7H,16H2;1H
- InChIKey: KBJQMJLPMZXUCR-UHFFFAOYSA-N
- ほほえんだ: Cl.FC(C(C1C=CC(C(F)(F)F)=CC=1)N)(F)F
計算された属性
- せいみつぶんしりょう: 279.0249459g/mol
- どういたいしつりょう: 279.0249459g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 225
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26
2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D967700-500mg |
2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride |
1220039-72-4 | 95% | 500mg |
$340 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0470S-50mg |
2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride |
1220039-72-4 | 96% | 50mg |
831.08CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0470S-5g |
2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride |
1220039-72-4 | 96% | 5g |
8463.46CNY | 2021-05-07 | |
eNovation Chemicals LLC | D967700-100mg |
2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride |
1220039-72-4 | 95% | 100mg |
$185 | 2025-02-22 | |
eNovation Chemicals LLC | D967700-250mg |
2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride |
1220039-72-4 | 95% | 250mg |
$240 | 2025-02-22 | |
Ambeed | A1190619-100mg |
2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride |
1220039-72-4 | 98% | 100mg |
$170.0 | 2024-04-25 | |
Ambeed | A1190619-50mg |
2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride |
1220039-72-4 | 98% | 50mg |
$133.0 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1216307-1g |
2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride |
1220039-72-4 | 98% | 1g |
¥3212.00 | 2024-08-09 | |
Ambeed | A1190619-1g |
2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride |
1220039-72-4 | 98% | 1g |
$408.0 | 2024-04-25 | |
Ambeed | A1190619-250mg |
2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine hydrochloride |
1220039-72-4 | 98% | 250mg |
$204.0 | 2024-04-25 |
2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride 関連文献
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2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochlorideに関する追加情報
Introduction to 2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride (CAS No: 1220039-72-4)
2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride is a fluorinated amine derivative with significant potential in the field of pharmaceutical and agrochemical research. Its unique structural features, including the presence of multiple fluorine atoms and a tertiary amine group, make it a compound of considerable interest for medicinal chemists and material scientists. This introduction provides an in-depth exploration of its chemical properties, synthesis methods, applications, and the latest research developments.
The molecular structure of 2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride (CAS No: 1220039-72-4) consists of a trifluoromethyl-substituted benzene ring connected to an ethylamine moiety, which is further salted with hydrochloric acid. The trifluoromethyl group (CF₃) is a well-known pharmacophore that enhances lipophilicity and metabolic stability, while the tertiary amine provides a site for further functionalization. This combination makes the compound a versatile intermediate in drug discovery.
The synthesis of 2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride typically involves multi-step organic reactions. One common approach starts with the Friedel-Crafts alkylation of 4-trifluoromethyl-benzene with chloroethane, followed by nucleophilic substitution with ammonia or an amine derivative. The final step involves quaternization to form the hydrochloride salt, which improves solubility and handling properties. Advanced synthetic techniques, such as catalytic hydrogenation and fluorochemical transformations, have been explored to optimize yield and purity.
In recent years, 2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride has garnered attention for its role in developing novel therapeutic agents. Its structural motifs are found in several pharmacologically active compounds that target neurological disorders, inflammation, and infectious diseases. For instance, fluorinated amines have been shown to improve blood-brain barrier penetration, making them valuable in central nervous system drug design. The compound’s ability to act as a precursor for more complex molecules has been exploited in the synthesis of kinase inhibitors and antiviral agents.
Research published in leading journals highlights the compound’s potential in addressing unmet medical needs. A study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of 2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride exhibit potent inhibitory effects on certain enzymes implicated in cancer progression. The fluorine atoms enhance binding affinity by increasing electron density and reducing steric hindrance. Similarly, preclinical trials have shown promising results in using this scaffold for developing treatments against autoimmune diseases.
The agrochemical industry has also explored 2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride for its potential as a precursor to next-generation pesticides. Fluorinated compounds are known for their improved stability against environmental degradation and enhanced efficacy against resistant pests. Researchers have synthesized analogs that combine the advantages of trifluoromethylation with other bioactive groups to create potent agrochemicals with reduced toxicity profiles.
The impact of fluorine substitution on the pharmacokinetic properties of 2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride is another area of active investigation. Fluorine atoms can modulate solubility, permeability across biological membranes (P-glycoprotein), and metabolic clearance rates. These effects are critical for optimizing drug delivery systems and improving therapeutic outcomes. Computational modeling and high-throughput screening have been employed to identify optimal fluorination patterns that enhance bioavailability while minimizing off-target effects.
Future directions in the research of CAS No: 1220039-72-4 include exploring its role in nanomedicine and targeted drug delivery systems. The compound’s ability to form stable complexes with nanoparticles has been investigated for enhancing tumor-specific drug release. Additionally, its incorporation into prodrug formulations has shown promise for overcoming barriers associated with oral administration.
In conclusion,CAS No: 1220039-72-4 represents a significant advancement in fluorinated amine chemistry with broad applications across pharmaceuticals and agrochemicals. Its unique structural features and versatile reactivity make it a valuable building block for innovative drug discovery efforts aimed at addressing global health challenges.
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